2-((5-(2-(苯并[d]噻嗪-2-基)乙基)-1,3,4-噁二唑-2-基)硫)-N-(4,5-二甲基噻唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N5O2S3 and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
研究表明,作为所述化合物中核心组分的 1,3,4-恶二唑衍生物表现出显著的抗菌活性。在 Ramalingam 等人 (2019) 的一项研究中,各种 1,3,4-恶二唑衍生物对细菌菌株表现出显著的活性。这表明该化合物有可能用于开发新的抗菌剂 (Ramalingam, Ramesh, & Sreenivasulu, 2019)。
抗菌活性
与所述化合物密切相关的恶二唑衍生物已被合成并对其抗菌活性进行了评估。Kaplancıklı 等人 (2012) 发现这些化合物对包括白色念珠菌在内的各种微生物菌株表现出很高的抑制活性 (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, Ozic, & Akalın, 2012)。
抗糖尿病潜力
Abbasi 等人 (2020) 对包括恶二唑衍生物在内的双杂环化合物进行的一项研究表明,它们对 α-葡萄糖苷酶具有有效的抑制潜力,表明其在抗糖尿病治疗中的潜在应用 (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Lodhi, Khan, & Mirza, 2020)。
抗菌和溶血剂
已合成具有与所述化合物相似的结构的化合物,并对其抗菌和溶血活性进行了评估。像 Rehman 等人 (2016) 这样的研究揭示了它们对某些微生物物种的有效性及其作为溶血剂的潜力 (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016)。
缓蚀
Ammal 等人 (2018) 的研究表明,恶二唑衍生物可以作为硫酸中低碳钢的有效缓蚀剂,表明它们在材料科学和工程中的潜在应用 (Ammal, Prajila, & Joseph, 2018)。
作用机制
Mode of Action
It has been observed that the compound exhibits luminescent properties
Biochemical Pathways
Its luminescent properties suggest that it may interact with pathways involving energy transfer or light-sensitive reactions
Result of Action
The compound’s luminescent properties suggest that it may have applications in optoelectronics, such as organic light-emitting diodes (OLEDs) . .
属性
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S3/c1-10-11(2)27-17(19-10)21-14(24)9-26-18-23-22-15(25-18)7-8-16-20-12-5-3-4-6-13(12)28-16/h3-6H,7-9H2,1-2H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILZLDQSUAWBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。